4-(1H-pyrazol-3-yl)aniline dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-5-6-11-12-9;;/h1-6H,10H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPJVJLRNAUKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 4-(1H-pyrazol-3-yl)aniline: A Comparative Analysis of the Dihydrochloride Salt and its Free Base
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(1H-pyrazol-3-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, integrating the pharmacologically significant pyrazole and aniline moieties into a versatile building block.[1][2][3] This guide provides an in-depth comparative analysis of its two common forms: the free base (CAS 89260-45-7) and the dihydrochloride salt (CAS 2034328-00-0). Understanding the distinct physicochemical properties, handling characteristics, and strategic applications of each form is paramount for researchers aiming to optimize reaction outcomes, biological assays, and formulation development. This document elucidates the causal relationships behind experimental choices, offers validated protocols for interconversion, and presents a framework for selecting the appropriate form for specific research and development objectives.
Introduction: The Strategic Value of the Pyrazolyl-Aniline Scaffold
The fusion of a pyrazole ring with an aniline core creates a molecule of considerable interest in drug discovery. Pyrazole derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, and are core components of approved drugs like Celecoxib.[1][4][5] The aniline portion, meanwhile, serves as a crucial synthetic handle, allowing for a multitude of chemical modifications to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[2][6]
The compound 4-(1H-pyrazol-3-yl)aniline exists as a free base, a neutral molecule, but is often prepared, stored, and sold as a dihydrochloride salt. This salt form is created by treating the free base with hydrochloric acid, which protonates the two basic nitrogen centers: the aniline amino group and one of the pyrazole ring nitrogens.[2] The choice between using the salt or the free base is not trivial; it is a critical decision that impacts solubility, stability, reactivity, and ultimately, the success of an experimental workflow. This guide aims to demystify this choice by providing a clear, evidence-based comparison.
Part 1: Physicochemical Properties — A Comparative Analysis
The protonation state of the molecule fundamentally alters its physical and chemical characteristics. The dihydrochloride salt, with its ionic nature, behaves drastically differently from the more organic-soluble, neutral free base.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
therapeutic potential of pyrazolyl-aniline scaffolds in kinase inhibition
The Therapeutic Potential of Pyrazolyl-Aniline Scaffolds in Kinase Inhibition
Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Version: 1.0
Executive Summary
The pyrazolyl-aniline scaffold represents a "privileged structure" in kinase drug discovery, serving as a cornerstone for next-generation ATP-competitive inhibitors. This moiety—comprising a pyrazole ring linked (directly or via a spacer) to an aniline derivative—uniquely satisfies the geometric and electronic requirements of the kinase hinge region.
This guide dissects the structural rationale, synthetic pathways, and therapeutic evolution of this scaffold.[1] By leveraging the hydrogen-bonding capacity of the pyrazole (donor-acceptor motif) and the tunable electronics of the aniline tail, medicinal chemists can engineer high-selectivity inhibitors for targets such as Aurora Kinases (AURK) , Janus Kinases (JAK) , and Cyclin-Dependent Kinases (CDK) .
Structural Biology & Mechanism of Action
The Hinge Binding Motif
The efficacy of the pyrazolyl-aniline scaffold stems from its ability to mimic the adenine ring of ATP.
-
The Pyrazole Head: Typically acts as a bidentate hinge binder. The N-H group functions as a hydrogen bond donor to the backbone carbonyl of the "Gatekeeper+1" (GK+1) residue, while the sp2 nitrogen accepts a hydrogen bond from the backbone amide of GK+3.
-
The Aniline Tail: Extends into the solvent-exposed region or the hydrophobic back-pocket (selectivity pocket), depending on the substitution pattern (e.g., 3-amino vs. 5-amino pyrazole).
Binding Mode Visualization
The following diagram illustrates the canonical Type I binding mode of a 3-aminopyrazole derivative within the kinase ATP pocket.
Figure 1: Schematic interaction map of the pyrazolyl-aniline scaffold within the kinase ATP-binding cleft.
Case Study: Optimization of Selectivity (JNK3 vs. p38)
A critical challenge in kinase inhibition is distinguishing between homologous kinases (e.g., JNK3 and p38α).[2] A seminal study on aminopyrazole inhibitors demonstrates how the "aniline" component drives selectivity.
Comparative SAR Data: The table below summarizes the effect of aniline substitution on potency and selectivity.
| Compound ID | R-Group (Aniline) | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |
| SR-3576 | 4-Morpholino-phenyl | 7 | >20,000 | >2800x |
| Analog A | Phenyl (Unsubstituted) | 45 | 1,200 | 26x |
| Analog B | 4-Fluoro-phenyl | 12 | 850 | 70x |
| Indazole Ref | (Fused bicyclic) | 12 | 3 | 0.25x (Non-selective) |
Data Source: Adapted from Bennett et al., J. Med. Chem. (2009) and related aminopyrazole SAR studies.[2]
Insight: The highly planar nature of the N-linked phenyl-pyrazole (in SR-3576) allows it to fit into the smaller active site of JNK3, whereas the bulkier p38 active site tolerates a wider range of scaffolds, reducing the selectivity of fused systems like indazoles.[3]
Detailed Experimental Protocols
Chemical Synthesis: The "Pyrazolyl-Pyrimidine-Aniline" Core
Many high-potency inhibitors (e.g., Tozasertib analogs) utilize a pyrimidine linker between the pyrazole and the aniline. Below is a validated protocol for synthesizing this core.
Target Molecule: N-(4-morpholinophenyl)-4-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidine-2-amine
Workflow Diagram:
Figure 2: Convergent synthesis of the pyrazolyl-pyrimidine-aniline scaffold.
Protocol Steps:
-
Step 1: Synthesis of Intermediate A
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), 3-Amino-5-methylpyrazole (1.0 eq), Triethylamine (1.5 eq).
-
Solvent: Anhydrous THF or Ethanol.
-
Procedure: Dissolve dichloropyrimidine in THF at 0°C. Add triethylamine followed by dropwise addition of the aminopyrazole solution. Warm to 50°C and stir for 12 hours.
-
Workup: Quench with water, extract with Ethyl Acetate. The product (2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine) usually precipitates or can be purified via silica gel chromatography (Hexane/EtOAc).
-
Validation: LC-MS should show a characteristic chlorine isotope pattern (M, M+2).
-
-
Step 2: Introduction of the Aniline Tail
-
Reagents: Intermediate A (1.0 eq), 4-Morpholinoaniline (1.2 eq), conc. HCl (cat. 2-3 drops) or p-TsOH (0.1 eq).
-
Solvent: n-Butanol or Isopropanol.
-
Procedure: Suspend reactants in the solvent and heat to reflux (100-110°C) for 4-6 hours. The reaction proceeds via nucleophilic aromatic substitution facilitated by acid protonation of the pyrimidine ring.
-
Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates. Filter and wash with cold ether. Neutralize with saturated NaHCO3 if the free base is required.
-
Yield: Typically 60-80%.
-
Biochemical Kinase Assay (ADP-Glo)
To validate the potency of the synthesized scaffold.
-
Principle: Measures ADP production generated by the kinase reaction.
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Protocol:
-
Prepare 2.5x Kinase/Substrate mix (e.g., Aurora A + Kemptide).
-
Add 2 µL of compound (serially diluted in DMSO) to 384-well white plates.
-
Add 4 µL of Kinase/Substrate mix. Incubate 10 min.
-
Initiate with 4 µL of ATP (at Km concentration). Incubate 60 min at RT.
-
Add 10 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.
-
Future Directions: Covalent & PROTAC Evolution
The pyrazolyl-aniline scaffold is highly adaptable for advanced modalities.
-
Covalent Inhibition:
-
Strategy: Append an acrylamide "warhead" to the aniline ring (meta or para position) to target non-catalytic cysteines (e.g., Cys481 in BTK).
-
Benefit: Increases potency and duration of action (residence time).
-
-
PROTACs (Proteolysis Targeting Chimeras):
-
Strategy: Use the pyrazolyl-aniline as the "warhead" ligand. Attach a PEG or alkyl linker to the solvent-exposed region (often the piperazine or morpholine tail of the aniline) connecting to an E3 ligase ligand (e.g., Thalidomide or VHL-1).
-
Benefit: Degrades the kinase protein entirely, overcoming scaffolding-function resistance mechanisms.
-
References
-
Bennett, B. L., et al. (2009). "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Medicinal Chemistry. Link
-
Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine. Link
-
Cheung, M., et al. (2003).[4] "Discovery of pyrazolyl-aniline derivatives as potent inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters. Link
-
Cui, J. J., et al. (2011). "Tranformation of Crizotinib into a Pyrazolyl-Aniline Series." Journal of Medicinal Chemistry. Link
-
Wanode, D. M., et al. (2021). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules. Link
Sources
- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
molecular weight and physical characteristics of pyrazole-aniline salts
Title: Physicochemical Profiling and Salt Selection Strategies for Pyrazole-Aniline Kinase Inhibitors
Executive Summary
In the high-stakes landscape of kinase inhibitor development, the pyrazole-aniline scaffold represents a privileged pharmacophore, serving as the backbone for blockbuster drugs like Crizotinib , Avapritinib , and Pazopanib . However, these molecules present a distinct physicochemical paradox: they are often lipophilic, weakly basic, and prone to poor aqueous solubility (BCS Class II/IV).
This technical guide analyzes the molecular weight (MW) implications and physical characteristics of these compounds. It provides a decision-making framework for selecting between a free base and a salt form (e.g., Hydrochloride, Mesylate), balancing the need for bioavailability against the risks of hygroscopicity, disproportionation, and excessive molecular mass.
Chemical Fundamentals: The Pyrazole-Aniline Interaction
The "pyrazole-aniline" motif is rarely a simple salt of two isolated molecules. Instead, it typically refers to a fused or linked scaffold where:
-
The Pyrazole (pKa ~2.5): Acts as a hydrogen bond donor/acceptor but is too weakly basic to be the primary site of protonation.
-
The "Aniline" Component: Often an aminopyridine, aminopyrimidine, or piperazine linkage. These nitrogens exhibit higher basicity (pKa 5.0–9.0), making them the primary targets for salt formation.
Critical Insight: Direct salt formation on the pyrazole ring itself is mechanistically difficult and often unstable due to the low pKa. Successful salt strategies target the accessory basic nitrogens (e.g., the piperidine in Crizotinib).
Molecular Weight & Stoichiometry Implications
For oral drugs, maintaining a Molecular Weight (MW) < 500 Da is a classic Lipinski rule. Salt formation adds mass, which can push a borderline candidate out of the "drug-like" space.
Table 1: Impact of Counter-Ion Selection on Molecular Weight
Data modeled on a hypothetical Pyrazole-Aniline Scaffold (Base MW: 450 Da)
| Form | Counter-Ion | Added MW (Da) | Total MW (Da) | Stoichiometry | Drug-Likeness Impact |
| Free Base | N/A | 0 | 450.0 | N/A | Ideal |
| Hydrochloride | HCl | 36.5 | 486.5 | 1:1 | Minimal; often preferred. |
| Mesylate | Methanesulfonic acid | 96.1 | 546.1 | 1:1 | High; risks reducing active load. |
| Tosylate | Toluenesulfonic acid | 172.2 | 622.2 | 1:1 | Very High; significant mass penalty. |
| Sulfate | H₂SO₄ | 98.1 | 548.1 | 1:1 | High; potential for hydrate formation. |
Technical Note: For Avapritinib (Free Base MW ~498 Da), adding a mesylate group would push the MW near 600 Da, potentially reducing the mass efficiency of the dosage form. This explains the preference for the free base in the commercial product (Ayvakit).
Physical Characteristics & Solid-State Landscape
A. Solubility Profiles
Pyrazole-aniline salts typically exhibit pH-dependent solubility .[1]
-
Low pH (Stomach, pH 1.2): High solubility due to protonation of the basic nitrogen.
-
High pH (Intestine, pH 6.8): Rapid precipitation of the free base.
-
Risk: If the salt is too acidic (e.g., bis-HCl), it may cause "gelling" or the "common ion effect" in the stomach, paradoxically reducing dissolution.
B. Melting Point & Lattice Energy
High melting points (MP) > 200°C are preferred to prevent phase changes during milling/tableting.
-
Pazopanib HCl: MP > 290°C (decomp). The strong ionic lattice of the HCl salt provides exceptional thermal stability compared to the free base.
-
General Rule: A ΔpKa (pKa_base - pKa_acid) > 3 is required to ensure a stable crystalline lattice. If ΔpKa < 2, the salt may disproportionate back to the free base in the solid state or upon contact with humidity.
C. Hygroscopicity
-
HCl Salts: Often hygroscopic. They can form hydrates (mono-, di-hydrates) which alters the crystal lattice and dissolution rate.
-
Free Bases: Generally less hygroscopic but suffer from poor solubility.
Case Studies in Drug Development
Case Study 1: Pazopanib (Votrient)[1]
-
Structure: Indazole (fused pyrazole) + Pyrimidine + Sulfonamide.
-
Challenge: The free base has extremely low aqueous solubility (< 1 µg/mL at neutral pH).
-
Solution: Developed as the Monohydrochloride salt.
-
Outcome: The HCl salt enables sufficient dissolution in the gastric environment to achieve bioavailability. The high MP ensures solid-state stability.
Case Study 2: Crizotinib (Xalkori)
-
Challenge: Complex ionization (pKa ~9.4 and ~5.6).
-
Decision: Marketed as the Free Base .[4]
-
Rationale: Despite being a weak base, the piperidine moiety provides enough solubility at gastric pH (pH 1-2) to be absorbed. Avoiding the salt form saved MW and avoided potential hygroscopicity issues associated with HCl salts of piperidines.
Experimental Workflow: Salt Selection Strategy
The following diagram outlines a self-validating workflow for determining whether to proceed with a salt or free base for a pyrazole-aniline candidate.
Caption: Decision logic for salt selection. Weak bases (pKa < 3) often fail salt formation, necessitating free base optimization.
Experimental Protocols
Protocol A: Miniaturized Salt Screening (The "Golden Standard")
-
Preparation: Dissolve 10 mg of free base in 500 µL of solvent (Acetone, MeOH, or IPA).
-
Acid Addition: Add 1.05 equivalents of selected acids (HCl, Methanesulfonic, etc.) as stock solutions.
-
Crystallization: Cycle temperature (50°C to 5°C) over 24 hours to promote crystal growth.
-
Analysis:
-
Birefringence: Check for crystallinity under polarized light microscopy (PLM).
-
XRPD: Confirm unique diffraction pattern (distinct from free base).
-
DSC: Identify melting point and solvates.
-
Protocol B: Disproportionation Stress Test
Essential for Pyrazole-Aniline salts due to weak basicity.
-
Slurry 50 mg of the salt in water (pH 7.0) for 24 hours.
-
Filter and analyze the solid phase by XRPD.
-
Pass Criteria: The solid phase remains the salt form.
-
Fail Criteria: Appearance of Free Base peaks (indicates the salt is unstable in neutral aqueous media).
References
-
Pfizer Inc. (2011). XALKORI® (crizotinib) Prescribing Information. U.S. Food and Drug Administration.[5][6][7] [Link]
-
GlaxoSmithKline. (2009).[5] VOTRIENT® (pazopanib) Prescribing Information.[1] U.S. Food and Drug Administration.[5][6][7] [Link]
-
Blueprint Medicines. (2020). AYVAKIT® (avapritinib) Prescribing Information. U.S. Food and Drug Administration.[5][6][7] [Link]
-
Kumar, L., et al. (2013). Salt Selection in Drug Development: A Review. Pharmaceutical Technology. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
Sources
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties [mdpi.com]
- 3. Crizotinib | ALK | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crizotinib - Wikipedia [en.wikipedia.org]
- 7. Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
handling hygroscopic nature of 4-(1H-pyrazol-3-yl)aniline dihydrochloride
Technical Support Center: 4-(1H-pyrazol-3-yl)aniline dihydrochloride
A Guide to Handling its Hygroscopic Nature in Research Applications
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the success of your experiments hinges on the integrity of your reagents. This guide is designed to provide you, our fellow researchers and drug development professionals, with expert insights and practical solutions for managing the primary challenge associated with this compound: its hygroscopic nature. By understanding the causality behind its behavior and implementing validated handling protocols, you can ensure the accuracy, reproducibility, and success of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns researchers encounter when working with this compound.
Q1: What does 'hygroscopic' mean, and how does it specifically impact my experiments with this compound?
A1: Hygroscopicity is the inherent property of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] For this compound, this is a critical factor that can introduce significant experimental variability if not properly managed. The consequences of moisture absorption are multifaceted:
-
Inaccurate Weighing: As the compound absorbs water from the air, its mass continuously increases, making it difficult to obtain a stable and accurate measurement on an analytical balance.[3] This directly leads to errors in solution concentration, affecting dose-response curves, kinetic assays, and stoichiometric calculations.
-
Chemical Degradation: The presence of water can initiate or accelerate hydrolysis.[4][5] As a dihydrochloride salt of an amine, the compound's stability can be compromised, potentially leading to the formation of impurities or a reduction in the active compound's concentration over time.[6] The aniline moiety, in particular, can be susceptible to oxidative degradation pathways, which may be influenced by the presence of moisture.[7][8]
-
Altered Physical Properties: Moisture absorption causes the fine powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[2] This can also affect its dissolution rate and solubility characteristics.
-
Compromised Reproducibility: The culmination of these factors leads to inconsistent results between experiments, hindering the validation of findings and the reliable comparison of data.[3]
Q2: What is the definitive protocol for storing this compound to guarantee its long-term stability?
A2: Proper storage is the first line of defense against moisture-induced degradation. The goal is to create a microenvironment with minimal humidity.
-
Primary Storage: Always keep the compound in its original, tightly sealed container.[1] Minimize the frequency and duration of opening the container.
-
Secondary Storage (Mandatory): Place the primary container inside a desiccator containing an active desiccant, such as silica gel, calcium chloride, or magnesium sulfate.[9] This actively removes moisture from the air within the sealed environment. Ensure the desiccant is periodically refreshed or regenerated according to its indicator (e.g., color change for some silica gels).
-
Controlled Environments: For the highest level of protection, especially for long-term storage or when handling highly sensitive experiments, store the compound within a controlled low-humidity environment, such as a glove box or dry box flushed with an inert gas like nitrogen or argon.[10][11]
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources, as elevated temperatures can accelerate degradation.[5][12]
Q3: My analytical balance reading is unstable when weighing the compound. How can I achieve an accurate measurement?
A3: This is a classic sign of a hygroscopic substance actively absorbing atmospheric moisture.[3] To counteract this, you must minimize the compound's exposure time to ambient air.
-
Work Swiftly: Prepare your workspace, tools (clean, dry spatulas), and receiving vessel before opening the compound's container.[3]
-
Use a Controlled Environment: The most reliable method is to perform the weighing procedure inside a glove box with a controlled low-humidity atmosphere.[13][14]
-
Weighing by Difference: This is the recommended technique if a glove box is unavailable. It is more accurate than direct weighing because it measures the mass dispensed rather than the mass on the pan. A detailed protocol is provided in the "Experimental Protocols" section below.[15]
-
Direct-to-Vessel Weighing: If practical, tare your reaction flask or vial on the balance and add the compound directly into it. This minimizes transfer steps where moisture absorption can occur.[13]
Q4: I've noticed the powder has formed clumps. Is it still viable for my experiments?
A4: Clumping is a clear physical indicator of significant moisture absorption.[2] While the compound may not be entirely degraded, its purity and effective concentration are now uncertain.
-
For Non-Quantitative Applications: If the experiment is qualitative (e.g., a screening assay where precise concentration is less critical), you might proceed after carefully breaking up the clumps with a clean, dry spatula. However, be aware that the results may not be reproducible.
-
For Quantitative and cGMP Work: For any application requiring accurate concentration, such as IC50 determination, kinetic studies, or formulation development, it is strongly advised to discard the clumped material and use a fresh, unopened container. The risk of introducing significant error outweighs the cost of the reagent. Attempting to dry the material in a standard lab oven is generally not recommended, as this can cause thermal degradation without effectively removing all bound water.[1][2]
Q5: What are the best practices for preparing and storing stock solutions of this compound?
A5: The integrity of your stock solution is paramount. The principles of handling the solid compound extend to its dissolution and storage.
-
Solvent Choice: Use anhydrous grade solvents to prevent introducing water into the preparation.
-
Preparation Environment: Whenever possible, prepare stock solutions in an inert atmosphere (glove box or under a stream of nitrogen/argon) to minimize moisture contact during weighing and dissolution.
-
Fresh is Best: Prepare stock solutions fresh for each experiment to avoid degradation over time.[3] If storage is necessary, prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and moisture ingress from the headspace of a partially used vial.
-
Storage of Solutions: Store aliquots in tightly sealed vials, protected from light (e.g., by wrapping in aluminum foil or using amber vials), and at the recommended temperature (typically -20°C or -80°C). Consult the product's specific data sheet for optimal storage conditions.
Troubleshooting Guide
This table provides quick solutions to common problems encountered when working with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unstable weight reading on the analytical balance. | The compound is actively absorbing moisture from the air.[3] | 1. Work more quickly.[1]2. Use the "weighing by difference" technique.[15]3. If available, perform the weighing inside a low-humidity glove box.[13]4. Ensure the balance draft shield is closed. |
| Inconsistent or non-reproducible results in biological or chemical assays. | 1. Inaccurate initial concentration due to weighing errors from moisture absorption.2. Partial degradation of the compound by hydrolysis, reducing its effective concentration.[16] | 1. Discard the current stock and prepare a fresh solution from a new, unopened vial of the compound.2. Strictly follow the recommended protocols for weighing and storage.3. Validate handling procedures to ensure minimal moisture exposure at every step.[3] |
| Precipitate forms in a stock solution upon storage or after a freeze-thaw cycle. | 1. The compound may have absorbed enough water to alter its solubility profile in the chosen solvent.2. The precipitate could be a degradation product.[3]3. The solution may be supersaturated at the storage temperature. | 1. Prepare smaller batches of stock solution more frequently.2. Ensure the compound is fully dissolved at room temperature before freezing.3. If the issue persists, consider filtering the solution before aliquoting or using a different (anhydrous) solvent system if compatible with the experimental design. |
| The solid compound appears clumpy, discolored, or has a "wet" appearance. | Significant moisture absorption has occurred, leading to physical changes and potential chemical degradation.[2] | For quantitative experiments, the compound's integrity is compromised. It is highly recommended to use a new, unopened container of the material to ensure data reliability. |
Experimental Protocols & Visualizations
Adherence to validated protocols is essential for experimental success. The following step-by-step guides and workflow diagrams provide a clear framework for handling this compound.
Protocol 1: Accurate Weighing by Difference
This technique minimizes errors from moisture absorption by measuring the amount of solid removed from the container.[15]
-
Preparation: Place your receiving vessel (e.g., a beaker or flask), a clean and dry spatula, and a kimwipe on your workspace next to a tared analytical balance.
-
Initial Weighing: Place the sealed container of this compound on the balance. Close the draft shield and record the stable mass (Mass 1 ) in your lab notebook.
-
Dispensing: Remove the container from the balance. Working quickly and carefully over your receiving vessel, use the spatula to transfer an approximate amount of the compound from the container into the vessel. Do not place the container back on the balance yet.
-
Final Weighing: Tightly reseal the original compound container. Place it back on the same analytical balance and close the draft shield. Record the new stable mass (Mass 2 ).
-
Calculation: The exact mass of the compound transferred to your receiving vessel is Mass 1 - Mass 2 .
Diagram: Weighing by Difference Workflow
Caption: Workflow for the weighing by difference method.
Protocol 2: Preparation of a Stock Solution (10 mM Example)
This protocol integrates best practices for preparing a solution of a hygroscopic compound.
-
Pre-Calculation: Determine the mass of this compound needed. (Molecular Weight: ~232.11 g/mol for the dihydrochloride salt). For 10 mL of a 10 mM solution, you would need 2.321 mg.
-
Preparation: Obtain a vial of the compound, a volumetric flask, and a bottle of anhydrous DMSO (or other appropriate anhydrous solvent). If not using a glove box, have all items ready to minimize exposure time.
-
Weighing: Using the "Weighing by Difference" protocol described above, accurately weigh the required amount of the compound directly into the volumetric flask.
-
Dissolution: Add a portion (e.g., 5-7 mL) of the anhydrous solvent to the flask. Gently swirl or vortex until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Final Volume: Carefully add the anhydrous solvent to the calibration mark on the volumetric flask.
-
Mixing & Storage: Cap the flask and invert it several times to ensure homogeneity. If not for immediate use, transfer the solution into pre-labeled, single-use aliquots in appropriate storage vials. Store immediately under the recommended conditions (e.g., -20°C, protected from light).
Diagram: Troubleshooting Flowchart
Caption: Decision tree for troubleshooting inconsistent results.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link][1]
-
Bolla, M., & Jha, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Lyons, C. D., Katz, S., & Bartha, R. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. Retrieved from [Link][7]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link][2]
-
Arora, P. K., Srivastava, A., Garg, S. K., & Singh, V. P. (2018). Bacterial degradation of monocyclic aromatic amines. ResearchGate. Retrieved from [Link]
-
Yabalak, E., Topaloğlu, İ., & Gizir, A. M. (2016). Proposed reaction pathways for degradation of aniline. ResearchGate. Retrieved from [Link][8]
-
Bolla, M., & Jha, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Saeed, A., et al. (2024). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link][9]
-
Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link][10]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link][11]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link][14]
-
Organic Chemistry UW. (2017). Weighing by Difference. YouTube. Retrieved from [Link][15]
-
Waterman, K. C., & Adami, R. C. (2005). Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate. Journal of Pharmaceutical Sciences. Retrieved from [Link][6]
-
Roy, A. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. Allied Academies. Retrieved from [Link][4]
-
Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link][16]
-
Zografi, G. (1988). Effect of Moisture on the Stability of Solid Dosage Forms. Drug Development and Industrial Pharmacy. Retrieved from [Link][5]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. download.basf.com [download.basf.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 15. m.youtube.com [m.youtube.com]
- 16. colorcon.com [colorcon.com]
Validation & Comparative
Scaffold Selection in Kinase Inhibitor Design: Rigid Indazoles vs. Rotatable 4-(1H-pyrazol-3-yl)anilines
Executive Summary
In the high-stakes arena of kinase inhibitor discovery, the choice between a fused bicyclic scaffold (Indazole) and a biaryl system (4-(1H-pyrazol-3-yl)aniline) is often a decision between thermodynamic pre-organization and conformational adaptability .
This guide objectively compares these two privileged scaffolds. While the indazole core offers a rigid, planar mimic of the adenine ring with low entropic penalty upon binding, the 4-(1H-pyrazol-3-yl)aniline motif provides a rotatable axis that allows for induced-fit binding modes, essential for targeting specific active (DFG-in) or inactive (DFG-out) kinase conformations. This guide provides the structural rationale, synthetic pathways, and experimental protocols to validate your scaffold selection.
Structural Pharmacology: The Rigid Anchor vs. The Adaptive Linker
The Indazole Scaffold: The "Lock"
The indazole (1H-indazole) is a bioisostere of the purine ring found in ATP. Its fused benzene and pyrazole rings create a planar, aromatic system that is pre-organized to bind to the kinase hinge region.
-
Mechanism: Typically acts as a Type I inhibitor anchor. The N1 and N2 nitrogens (or C3 substituents) form critical hydrogen bonds with the hinge backbone (e.g., Glu/Met residues).
-
Thermodynamics: Because the rings are fused, there is no rotational degree of freedom between the two cycles. This minimizes the entropic penalty (
) required to freeze the conformation upon binding. -
Limitation: The rigidity prevents the molecule from twisting to accommodate steric clashes in the binding pocket, potentially limiting selectivity against homologous kinases with slightly different gatekeeper residues.
The 4-(1H-pyrazol-3-yl)aniline Scaffold: The "Key"
This scaffold consists of two distinct aromatic rings connected by a single C-C bond. This "biaryl" nature introduces a critical variable: Atropisomerism .[1][2][3]
-
Mechanism: The bond between the pyrazole C3 and the aniline phenyl ring allows for rotation. This flexibility permits the inhibitor to adopt a non-planar conformation (twisted) to access hydrophobic back-pockets or avoid steric clashes.
-
Thermodynamics: Binding requires "freezing" this rotation, incurring an entropic cost (penalty to
). However, this is often offset by favorable enthalpic interactions ( ) gained by the optimized fit. -
Atropisomerism: The rotation can be hindered by ortho-substituents, creating transient or stable atropisomers.[1] Controlling this axis is a powerful tool for selectivity (e.g., locking the axis to favor one isoform over another).
Visualization of Binding Modes
Figure 1: Mechanistic comparison of binding dynamics. The rigid indazole favors potency via entropy, while the flexible pyrazole-aniline favors specificity via induced fit.
Comparative Physicochemical & Synthetic Profile
The choice of scaffold significantly impacts the synthetic route and the resulting physicochemical properties (ADME).
Data Summary Table
| Feature | Indazole Scaffold | 4-(1H-pyrazol-3-yl)aniline |
| Geometry | Planar, Rigid | Twisted (Biaryl), Rotatable |
| H-Bond Capability | Donor (N1-H) & Acceptor (N2) | Donor (Aniline NH2, Pyrazole NH) & Acceptor (N2) |
| Solubility (Aq) | Low to Moderate (Planar stacking) | Moderate to High (Twist disrupts stacking) |
| Metabolic Liability | Stable core; oxidation on substituents | Aniline moiety prone to oxidation/glucuronidation |
| Synth. Complexity | Moderate (Cyclization required) | Low (Modular Suzuki Couplings) |
| Primary Use Case | ATP-mimic (Hinge Binder) | Type II / DFG-out Binders |
Synthetic Accessibility[4][5]
Indazole Synthesis (Convergent): Often requires building the bicyclic system early. A common route involves the cyclization of 2-halobenzaldehydes with hydrazines or the diazotization of 2-methylanilines (Bartoli indole synthesis variation).
-
Constraint: Substituents on the benzene ring must be introduced before cyclization or via difficult C-H activation later.
Pyrazole-Aniline Synthesis (Divergent/Modular): This scaffold is ideal for fragment-based drug discovery (FBDD).
-
Step 1: Synthesis of a pyrazole boronic acid/ester.
-
Step 2: Suzuki-Miyaura coupling with a functionalized halo-aniline.
-
Advantage:[4] You can rapidly generate libraries by coupling different anilines to the same pyrazole core, exploring the "solvent front" region of the kinase pocket.
Experimental Protocols for Validation
To empirically validate the choice between these scaffolds, you must assess both the thermodynamic binding signature and the conformational stability.
Protocol A: Thermodynamic Profiling (SPR)
Objective: Determine if the potency is driven by Enthalpy (favorable interactions) or Entropy (hydrophobic effect/pre-organization).
-
Indazole Prediction:
should be small (close to zero or positive). -
Pyrazole-Aniline Prediction:
should be negative (penalty for freezing rotation).
Workflow:
-
Instrument: Biacore T200 or 8K (Surface Plasmon Resonance).
-
Immobilization: Biotinylate the target kinase and capture on a Streptavidin (SA) chip. Target density: ~2000 RU for small molecules.
-
Injection: Inject a concentration series of the inhibitor (e.g., 0.1x to 10x
). -
Temperature: Perform kinetics at three temperatures (e.g., 15°C, 25°C, 35°C).
-
Analysis: Use the van 't Hoff equation:
. Plot vs to extract and .
Protocol B: Atropisomer Stability Assessment
Objective: For the pyrazole-aniline scaffold, determine if the rotation is fast (Class 1) or slow (Class 3, separable isomers). This is critical for regulatory development.
Workflow:
-
Sample Prep: Dissolve compound in methanol/ethanol (1 mg/mL).
-
Chiral HPLC/SFC: Screen on polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H).
-
Condition: Isocratic elution (e.g., CO2/MeOH).
-
-
Variable Temperature NMR (VT-NMR):
-
Dissolve in DMSO-d6.
-
Observe the coalescence of ortho-proton signals on the aniline ring.
-
Heat from 25°C to 100°C.
-
Result: If peaks remain split at high temp, the rotational barrier is high (>20 kcal/mol), indicating stable atropisomers.
-
Decision Framework: When to Swap?
Use this logic flow to decide which scaffold fits your project stage.
Figure 2: Strategic decision tree for scaffold selection.
Case Study: LRRK2 Inhibitors
Research has shown that scaffold hopping from a rigid indazole to a flexible biaryl pyrazole can improve selectivity. In the development of LRRK2 inhibitors, removing the fused benzene ring (indazole) and replacing it with a substituted phenyl group (pyrazole-aniline type) allowed the molecule to adopt a specific twist that clashed with off-target kinases but fit perfectly into the LRRK2 pocket (Reference 1).
References
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (2022). URL:[Link]
-
Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 mitogen-activated protein kinase. Source: Biochemistry (2008).[5] URL:[Link]
-
Atropisomerism in the Pharmaceutically Relevant Realm. Source: Journal of Medicinal Chemistry (2011). URL:[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: Molecules (2023).[6][7] URL:[Link]
Sources
- 1. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the effects of Atropisomerism and Conformational Control on Kinase Inhibitor Selectivity [escholarship.org]
- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 mitogen-activated protein kinase using Biacore T100 technology and van't Hoff analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(1H-pyrazol-3-yl)aniline dihydrochloride
An Essential Guide to Personal Protective Equipment (PPE) for Handling 4-(1H-pyrazol-3-yl)aniline dihydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a comprehensive operational plan for the safe handling of this compound. Understanding the why behind each safety protocol is crucial for building a resilient safety culture and ensuring the integrity of your work. This compound, like many novel molecules in drug development, requires a conservative and informed approach to safety.
Hazard Assessment: The Foundation of Your Safety Plan
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, we must adopt a precautionary principle, building our safety assessment from the known hazards of its parent compound, 4-(1H-pyrazol-3-yl)aniline, and the general risks associated with aniline hydrochlorides.[1] This approach ensures we are prepared for the potential risks.
The primary hazards are associated with its constituent chemical groups: pyrazole derivatives, which have diverse pharmacological activities, and aniline compounds, which can be toxic.[1] The GHS classifications for the parent aniline and related structures provide a clear rationale for our PPE strategy.[2]
Table 1: Summary of Known & Inferred Hazards
| Hazard Classification | Category | Associated Risk | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | [2][3][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Inferred: Cat. 3-4 | Potentially toxic if swallowed, in contact with skin, or if inhaled | [3][5] |
| Germ Cell Mutagenicity | Inferred | Suspected of causing genetic defects | [5] |
| Carcinogenicity | Inferred | Suspected of causing cancer | [5] |
This hazard profile dictates that this compound must be handled as a hazardous substance, demanding stringent adherence to PPE protocols to prevent skin, eye, and respiratory exposure.
Core PPE Requirements: Your Non-Negotiable First Line of Defense
For any manipulation of this compound, from milligram to gram scale, the following PPE is mandatory. This ensemble is designed to provide comprehensive protection against the primary exposure routes.
-
Eye and Face Protection:
-
Rationale: The compound is classified as a serious eye irritant.[2][4] Direct contact with the solid powder or solutions can cause significant damage.
-
Minimum Requirement: Tightly fitting chemical splash goggles that adhere to European standard EN 166 or ANSI Z87.1.[4]
-
Enhanced Protection: For procedures with a high risk of splashing (e.g., large volume transfers, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[6][7]
-
-
Skin and Body Protection:
-
Rationale: The substance is a known skin irritant and may be harmful upon dermal contact.[3][8] Full skin coverage is essential to prevent exposure.
-
Minimum Requirement: A long-sleeved laboratory coat, fully fastened.
-
Enhanced Protection: For larger quantities (>10g) or procedures with significant spill risk, a chemical-resistant apron or disposable chemical-resistant coveralls should be worn over the lab coat.[7][9] Ensure all skin is covered.[4]
-
-
Hand Protection:
-
Rationale: Hands are the most likely part of the body to come into direct contact with the chemical. Impermeable gloves are critical.[4]
-
Minimum Requirement: Nitrile gloves are the standard for incidental contact. Always inspect gloves for tears or defects before use.[4]
-
Best Practice (Double Gloving): For all procedures involving active handling (weighing, transferring, making solutions), wearing two pairs of nitrile gloves is strongly recommended. This provides a significant safety margin. If the outer glove becomes contaminated, it can be removed safely, leaving the inner glove as protection.
-
-
Respiratory Protection:
-
Rationale: As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled.[2][3][4] Engineering controls are the primary method to mitigate this, but respiratory protection is a crucial secondary defense.
-
Minimum Requirement: All handling of the solid compound that could generate dust MUST be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
When a Respirator is Required: If engineering controls are not available or are insufficient, a respirator is mandatory. A NIOSH-approved N95 respirator can protect against airborne particulates. For situations with potential vapor exposure or during spill cleanup, a half-mask or full-face air-purifying respirator with organic vapor/acid gas cartridges should be used.[9][10]
-
Operational PPE Plan: A Step-by-Step Workflow
The level of PPE required can be adjusted based on the specific task and the scale of the operation. The following workflow provides procedural guidance for common laboratory activities.
Experimental Workflow PPE Protocol
Caption: PPE escalation based on the experimental stage.
1. Receiving and Unpacking:
-
Objective: To safely inspect and store the newly received container.
-
PPE: Lab coat, safety glasses, single pair of nitrile gloves.
-
Procedure:
-
Visually inspect the outer packaging for any signs of damage or leaks.
-
Move the package to a designated laboratory area.
-
Don PPE.
-
Carefully open the shipping box and inspect the primary container's integrity.
-
Confirm the label matches the order.
-
Store the container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3]
-
2. Weighing the Solid (inside a Fume Hood):
-
Objective: To accurately weigh the powdered compound while preventing the release of dust.
-
PPE: Lab coat, chemical splash goggles, double nitrile gloves.
-
Procedure:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Place a weigh boat on the analytical balance inside the hood.
-
Carefully open the container. Avoid any sudden movements that could aerosolize the powder.
-
Use a spatula to transfer the desired amount of solid to the weigh boat.
-
Securely close the primary container.
-
Proceed immediately to the solubilization step within the same fume hood.
-
3. Spill Cleanup:
-
Objective: To safely contain and clean up a spill of the solid or a solution.
-
PPE: Chemical-resistant coveralls, chemical splash goggles, face shield, heavy-duty nitrile gloves, and an appropriate respirator.
-
Procedure:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is significant, evacuate and call your institution's Environmental Health & Safety (EHS) department.
-
For small spills: Don the appropriate PPE. Cover the spill with a suitable absorbent material (e.g., sand, vermiculite).[11]
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[3] Do not add water.
-
Decontaminate the area as per your institution's protocol.
-
4. Waste Disposal:
-
Objective: To dispose of all contaminated materials safely.
-
PPE: Lab coat, chemical goggles, nitrile gloves.
-
Procedure:
-
All materials contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be treated as hazardous chemical waste.[1]
-
Dispose of contents and containers into an approved waste disposal plant according to local, regional, and national regulations.[3][12][13] Under no circumstances should this material be disposed of in regular trash or down the drain.[1]
-
Protocol: Donning and Doffing PPE
Properly removing PPE is as critical as putting it on. The goal is to avoid contact with any contaminated surfaces.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves (if double-gloved): Remove the first pair of gloves. Be careful not to touch your skin with the contaminated outer surface.
-
Lab Coat/Coveralls: Remove by rolling it down and away from your body, turning it inside out.
-
Goggles/Face Shield: Remove from the back of your head, handling only the strap.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare hands.
-
Respirator (if worn): Remove from the back of the head.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[11]
Decision-Making Workflow for PPE Selection
The selection of appropriate PPE is an active process that depends on the specifics of your task. This logical workflow helps guide the decision-making process.
Caption: A logical workflow for task-based PPE selection.
By systematically evaluating the task, scale, and available engineering controls, you can confidently select the correct level of PPE, ensuring both your safety and the integrity of your experiment. Your institutional EHS department is always your best resource for specific questions and guidance.
References
- Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Fisher Scientific. SAFETY DATA SHEET: 4-(1H-Pyrazol-1-ylmethyl)aniline.
- Fisher Scientific. SAFETY DATA SHEET: 3-(1H-1,2,4-Triazol-1-yl)aniline.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific. SAFETY DATA SHEET: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride.
- U.S. Environmental Protection Agency. Personal Protective Equipment | US EPA.
- BASF.
- Fisher Scientific. SAFETY DATA SHEET: 4-(1-Methyl-1H-pyrazol-3-yl)aniline.
- CymitQuimica.
- Sigma-Aldrich. SAFETY DATA SHEET: Product containing 4-Aminopyrazole.
- Sigma-Aldrich.
- Real Safety. Personal Protective Equipment for Chemical Handling.
- Healthy Bean Ltd. PPE for Chemical Handling: A Quick Guide.
- PubChem. 4-(1H-pyrazol-3-yl)aniline | C9H9N3 | CID 2735399.
- U.S. Environmental Protection Agency. 4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline - Hazard.
- BenchChem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino].
- PubChem. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274.
- Sigma-Aldrich. 4-(1H-Pyrazol-1-yl)aniline hydrochloride.
- World Health Organiz
- Loba Chemie. ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. SYNTHESIS MSDS*.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(1H-pyrazol-3-yl)aniline | C9H9N3 | CID 2735399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. lobachemie.com [lobachemie.com]
- 6. epa.gov [epa.gov]
- 7. realsafety.org [realsafety.org]
- 8. fishersci.ca [fishersci.ca]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 11. download.basf.com [download.basf.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
